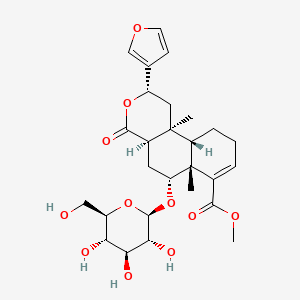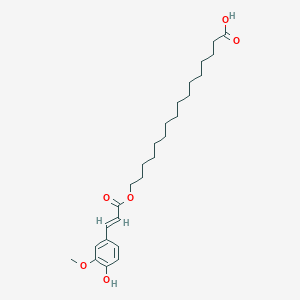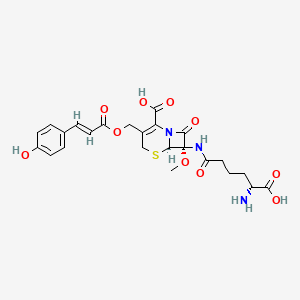
45-Hydroxyyessotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
45-Hydroxyyessotoxin belongs to the class of organic compounds known as ciguatera toxins. These are lipid-soluble polyether compounds consisting of 13 to 14 rings fused by ether linkages into a most rigid ladder-like structure. 45-Hydroxyyessotoxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 45-hydroxyyessotoxin is primarily located in the cytoplasm. Outside of the human body, 45-hydroxyyessotoxin can be found in mollusks. This makes 45-hydroxyyessotoxin a potential biomarker for the consumption of this food product.
Scientific Research Applications
Structural Analysis and Characterization
- 45-Hydroxyyessotoxin, a marine polyether toxin, has been structurally analyzed through isolation from shellfish and NMR spectroscopy. This research has established its configuration at carbon 45, contributing to the understanding of marine toxins (Morohashi, Satake, Oshima, & Yasumoto, 2000).
Role in Shellfish Toxicity
- Investigations into shellfish toxicity have identified 45-hydroxyyessotoxin, along with other toxins like yessotoxin and homoyessotoxin, in mussels. These studies are crucial for understanding and managing risks associated with shellfish consumption (Ciminiello et al., 1998; Ciminiello et al., 1999).
Interaction with Phosphodiesterases
- 45-Hydroxyyessotoxin has been studied for its interaction with phosphodiesterases (PDEs), providing insights into its mechanism of action. This research, using resonant mirror optical biosensors, has implications for understanding the biological activity of marine toxins (Pazos et al., 2005).
Accumulation and Metabolism in Bivalves
- The accumulation and metabolism of 45-hydroxyyessotoxin in bivalve species have been studied, offering important data for seafood safety and environmental monitoring. These findings are significant for both public health and ecological studies (Röder et al., 2011).
Detection and Quantification in Seafood
- Advanced methods like liquid chromatography-mass spectrometry have been developed for detecting and quantifying 45-hydroxyyessotoxin in shellfish. This research is vital for ensuring seafood safety and regulatory compliance (Suzuki et al., 2005; Fernández Amandi et al., 2002).
properties
CAS RN |
124863-39-4 |
|---|---|
Product Name |
45-Hydroxyyessotoxin |
Molecular Formula |
C55H82O22S2 |
Molecular Weight |
1159.4 g/mol |
IUPAC Name |
[40-[(3E)-2,6-dihydroxy-5-methylideneocta-3,7-dien-2-yl]-34-hydroxy-13,25,27,30,35-pentamethyl-39-methylidene-13-(2-sulfooxyethyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate |
InChI |
InChI=1S/C55H82O22S2/c1-10-30(56)27(2)11-14-51(5,58)50-29(4)19-39-38(72-50)25-46-55(9,75-39)49(57)48-42(71-46)23-41-47(73-48)28(3)12-15-53(7)44(70-41)26-43-54(8,77-53)16-13-31-32(69-43)20-34-33(66-31)21-35-36(67-34)22-40-37(68-35)24-45(76-79(62,63)64)52(6,74-40)17-18-65-78(59,60)61/h10-11,14,28,30-50,56-58H,1-2,4,12-13,15-26H2,3,5-9H3,(H,59,60,61)(H,62,63,64)/b14-11+ |
InChI Key |
CWRLIVGLMMHNBD-SDNWHVSQSA-N |
Isomeric SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(/C=C/C(=C)C(C=C)O)O)OC1(C9O)C)C |
SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)C(C=C)O)O)OC1(C9O)C)C |
Canonical SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)C(C=C)O)O)OC1(C9O)C)C |
synonyms |
45-hydroxyyessotoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)

![(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B1255071.png)
![[11-Ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255072.png)

![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)
![(1S,5R,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1255076.png)



![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
![(1S,5beta)-1alpha-[(1S)-1-Hydroxy-2-methylpropyl]-4alpha-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1255088.png)

